(S)-(-)-Canadine (S)-(-)-Canadine (S)-canadine is the (S)-enantiomer of canadine. It has a role as a plant metabolite. It derives from a (S)-nandinine. It is an enantiomer of a (R)-canadine.
Brand Name: Vulcanchem
CAS No.: 5096-57-1
VCID: VC0033221
InChI: InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m0/s1
SMILES: COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol

(S)-(-)-Canadine

CAS No.: 5096-57-1

Reference Standards

VCID: VC0033221

Molecular Formula: C20H21NO4

Molecular Weight: 339.4 g/mol

(S)-(-)-Canadine - 5096-57-1

CAS No. 5096-57-1
Product Name (S)-(-)-Canadine
Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
IUPAC Name (1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Standard InChI InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m0/s1
Standard InChIKey VZTUIEROBZXUFA-INIZCTEOSA-N
Isomeric SMILES COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
SMILES COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Canonical SMILES COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Appearance Powder
Description (S)-canadine is the (S)-enantiomer of canadine. It has a role as a plant metabolite. It derives from a (S)-nandinine. It is an enantiomer of a (R)-canadine.
Synonyms (S)-5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine; Canadine; (-)-Canadine; (-)-Tetrahydroberberine; (-)-α-Canadine; (S)-(-)-7,8,13,13a-Tetrahydroberberine; (S)-(-)-Tetrahydroberberine; (S)-Canadine; (S)-Tetrahydr
PubChem Compound 21171
Last Modified Nov 11 2021
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